molecular formula C19H28N2O B161938 2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide CAS No. 136440-26-1

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide

Cat. No.: B161938
CAS No.: 136440-26-1
M. Wt: 300.4 g/mol
InChI Key: OXPFBRNOQXIEFB-UHFFFAOYSA-N
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Description

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of imidazole synthesis, such as the use of metal catalysts and controlled reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted imidazoles .

Scientific Research Applications

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or therapeutic use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-nonyl-4-phenyl-2H-imidazole: Lacks the oxide group, which may affect its reactivity and applications.

    2-Methyl-2-nonyl-4-phenyl-2H-imidazole-1-thiol:

Uniqueness

2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide is unique due to its specific structural features, such as the presence of the oxide group.

Properties

IUPAC Name

2-methyl-2-nonyl-1-oxido-4-phenylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-3-4-5-6-7-8-12-15-19(2)20-18(16-21(19)22)17-13-10-9-11-14-17/h9-11,13-14,16H,3-8,12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPFBRNOQXIEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1(N=C(C=[N+]1[O-])C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567748
Record name 2-Methyl-2-nonyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136440-26-1
Record name 2-Methyl-2-nonyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide
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2-Methyl-2-nonyl-4-phenyl-2H-imidazole 1-oxide

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